molecular formula C18H14O4 B14009117 Dimethyl phenanthrene-1,9-dicarboxylate CAS No. 7473-77-0

Dimethyl phenanthrene-1,9-dicarboxylate

Cat. No.: B14009117
CAS No.: 7473-77-0
M. Wt: 294.3 g/mol
InChI Key: IFFSYXZUYBQZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl phenanthrene-1,9-dicarboxylate is a polycyclic aromatic hydrocarbon derivative. Compounds in this category are of significant interest due to their stability, solubility, and optical properties. These characteristics make them valuable in various fields, including supramolecular chemistry, environmental chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl phenanthrene-1,9-dicarboxylate can be synthesized through several methods. One common approach involves the intermolecular [4+2] benzannulation reaction between a functionalized biaryl derivative and an alkyne. This method is straightforward and efficient for constructing polycyclic aromatic phenanthrene units . Another method involves the palladium-catalyzed decarboxylative reaction between 2-arylbenzoic acids and alkynes . Additionally, iron-catalyzed reactions between 2-biaryl magnesium bromides and alkynes, iridium-catalyzed coupling of 2-arylbenzoyl chlorides with alkynes, and rhodium-catalyzed oxidative benzannulation of (2-arylphenyl)boronic acids with alkynes have also been reported .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of phenylboronic acid and dimethyl but-2-ynedioate as starting materials. The reaction is catalyzed by silver carbonate and potassium persulfate as the oxidant . This method is advantageous due to its operational simplicity and high efficiency.

Chemical Reactions Analysis

Types of Reactions: Dimethyl phenanthrene-1,9-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, silver carbonate, potassium persulfate, and various alkynes and aryl derivatives . The reaction conditions often involve high temperatures and pressures, as well as the use of strong acids or bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed decarboxylative reaction typically yields polycyclic aromatic phenanthrene units .

Scientific Research Applications

Dimethyl phenanthrene-1,9-dicarboxylate has numerous scientific research applications In chemistry, it is used to study the properties and reactions of polycyclic aromatic hydrocarbons In biology, it is used to investigate the interactions between aromatic compounds and biological moleculesIn industry, it is used in the production of advanced materials with unique optical and electronic properties .

Mechanism of Action

The mechanism of action of dimethyl phenanthrene-1,9-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, which can influence its reactivity and binding properties. Additionally, its carboxylate groups can form hydrogen bonds and coordinate with metal ions, further affecting its behavior in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to dimethyl phenanthrene-1,9-dicarboxylate include dimethyl phenanthrene-9,10-dicarboxylate and dimethyl 9,10-diphenylphenanthrene-2,7-dicarboxylate . These compounds share similar aromatic structures and functional groups, but differ in the positions of their carboxylate groups and additional substituents.

Uniqueness: this compound is unique due to its specific carboxylate group positions, which influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for studying the effects of structural variations on the properties and applications of polycyclic aromatic hydrocarbons .

Properties

CAS No.

7473-77-0

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

dimethyl phenanthrene-1,9-dicarboxylate

InChI

InChI=1S/C18H14O4/c1-21-17(19)14-9-5-8-12-11-6-3-4-7-13(11)16(10-15(12)14)18(20)22-2/h3-10H,1-2H3

InChI Key

IFFSYXZUYBQZLH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1C=C(C3=CC=CC=C23)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.